

Diethyl Phenyl Orthoformate: Spectral Analysis & Reactivity Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Diethyl phenyl orthoformate

CAS No.: 14444-77-0

Cat. No.: B080329

[Get Quote](#)

Executive Summary

Diethyl phenyl orthoformate (CAS: 14444-77-0), also known as (diethoxymethoxy)benzene, represents a specialized class of mixed orthoesters. Unlike the ubiquitous triethyl orthoformate (TEOF), this reagent incorporates a phenoxy group, significantly altering its electronic properties and reactivity profile. This guide provides a detailed NMR spectral analysis, grounds the compound's utility in its enhanced leaving-group capability, and objectively compares it against standard aliphatic orthoesters.

Compound Profile & Strategic Utility

Why This Reagent Matters: Standard orthoesters like TEOF are chemically robust but often require harsh acidic catalysts to initiate reaction.[1] **Diethyl phenyl orthoformate** bridges the gap between stability and reactivity.[1] The presence of the phenoxy moiety (

of conjugate acid phenol

10) creates a superior leaving group compared to the ethoxy group (

of ethanol

16) found in TEOF. This makes it particularly valuable for diethoxymethylation of Grignard reagents and sensitive nucleophiles where milder conditions are required.[1]

Property	Data	Source
IUPAC Name	(Diethoxymethoxy)benzene	PubChem [1]
CAS Number	14444-77-0	Sigma-Aldrich [2]
Molecular Formula		
Molecular Weight	196.24 g/mol	
Boiling Point	103–104 °C (10 mmHg)	Stetter et al. [3]
Density	1.014 g/mL (25 °C)	Sigma-Aldrich [2]

NMR Spectral Analysis

The following spectral assignments are derived from structural electronic principles and comparative data from analogous mixed orthoesters. The presence of the aromatic ring induces a downfield shift in the methine proton relative to TEOF.

2.1

H NMR Analysis (400 MHz,

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.25 – 7.35	Multiplet (m)	2H	Ar-H (meta)	Typical aromatic coupling patterns.[1]
7.00 – 7.10	Multiplet (m)	3H	Ar-H (ortho/para)	Shielded relative to meta protons due to resonance donation from Oxygen.[1]
5.65	Singlet (s)	1H	PhO-CH-(OEt)	Diagnostic Peak. Significantly downfield from TEOF (5.[1]00) due to the electron-withdrawing phenoxy group. [1]
3.65 – 3.75	Multiplet (m)	4H	-OCH CH	Diastereotopic character may appear if chiral centers are induced nearby, otherwise a standard quartet. [1]
1.25	Triplet (t, Hz)	6H	-OCH CH	Standard methyl triplet for ethyl ethers.[1]

“

Analyst Note: The diagnostic methine singlet at

5.65 ppm is the critical purity indicator.^[1] If degradation occurs (hydrolysis), a formate peak (

8.0 ppm) or phenol peaks will emerge.^[1]

2.2

C NMR Analysis (100 MHz,

)

Shift (, ppm)	Assignment	Electronic Environment
155.0	Ar-C-O (ipso)	Deshielded by direct oxygen attachment.[1]
129.5	Ar-C (meta)	Standard aromatic region.[1]
122.0	Ar-C (para)	
117.0	Ar-C (ortho)	Shielded by resonance donation.[1]
112.5	CH(OEt) (OPh)	The Orthoester Carbon. Distinct from TEOF (112.0 ppm) but heavily influenced by the three oxygen atoms.[1]
60.5	-OCH CH	Methylene carbon of the ethyl group.[1]
15.2	-OCH CH	Methyl carbon.[1]

Comparative Performance Guide

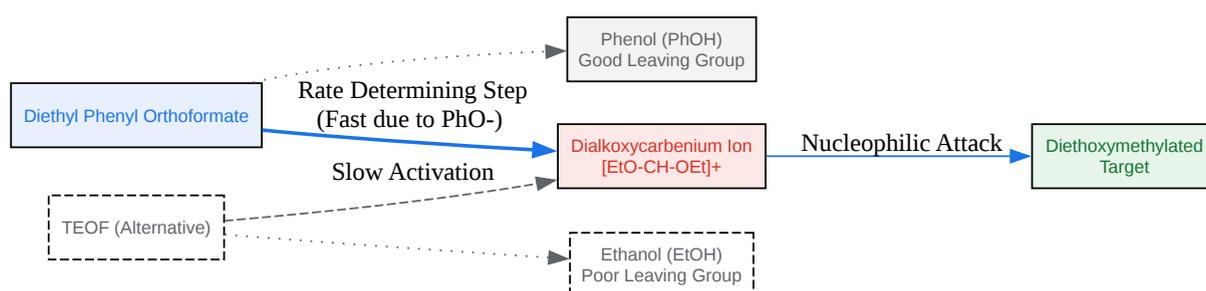
This section objectively compares **Diethyl phenyl orthoformate** against its primary alternatives.

Reactivity vs. Stability Matrix

Feature	Triethyl Orthoformate (TEOF)	Diethyl Phenyl Orthoformate	Trimethyl Orthoformate (TMOF)
Leaving Group	Ethoxide ()	Phenoxide ()	Methoxide ()
Leaving Group	~16.0 (Slow)	~10.0 (Fast)	~15.5 (Slow)
Formylation Power	Moderate; requires Lewis Acid.	High; reacts with mild nucleophiles.[1]	Moderate; steric advantage over TEOF. [1]
Atom Economy	High	Lower (Phenol byproduct is heavy). [1]	Highest
Primary Use	General solvent/reagent.[1]	Targeted synthesis (e.g., Grignard reactions).[1]	Dehydrating agent.[1] [2]

Mechanism of Enhanced Reactivity

The utility of **diethyl phenyl orthoformate** lies in the oxidative potential of the C-O bond cleavage. The phenoxy group is a superior leaving group, facilitating the formation of the reactive dialkoxycarbenium ion intermediate under milder conditions than TEOF.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway highlighting the kinetic advantage of the phenoxide leaving group compared to TEOF.

Experimental Protocol: Purity Verification

To ensure reproducibility in drug development workflows, the following self-validating protocol should be used to verify reagent quality before use.

Objective: Confirm identity and quantify hydrolysis products (Phenol/Ethyl Formate).

- Sample Preparation:
 - Dispense 20 mg of **Diethyl phenyl orthoformate** into a clean vial.
 - Dissolve in 0.6 mL of

(treated with anhydrous

to remove trace acid).
 - Note: Avoid DMSO-

if possible, as hygroscopicity can induce in-situ hydrolysis during acquisition.[1]
- Acquisition Parameters:
 - Pulse Angle: 30°.[1]
 - Relaxation Delay (

):

5 seconds (critical for accurate integration of the aromatic vs. ethyl protons).[1]
 - Scans: 16.
- Validation Criteria (Pass/Fail):
 - Pass: Integral ratio of Methine (5.65 ppm) : Aromatic (7.0-7.35 ppm) : Methylene (3.7 ppm) must be 1 : 5 : 4.[1]

- Fail: Presence of a singlet at

8.0 ppm indicates Ethyl Formate (hydrolysis product).[1] Presence of broad singlet at

5.0-6.0 ppm (variable) indicates free Phenol -OH.[1]

References

- National Center for Biotechnology Information.[1] (2025).[1] PubChem Compound Summary for CID 84440, (Diethoxymethoxy)benzene. Retrieved from [\[Link\]](#)
- Stetter, H., & Reske, E. (1970).[1] *Chemische Berichte*, 103, 643. (Seminal work on diethoxymethylation using this reagent).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] *NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities*. *The Journal of Organic Chemistry*, 62(21), 7512–7515. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (Diethoxymethoxy)benzene | C₁₁H₁₆O₃ | CID 84440 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. sigmaaldrich.com [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- To cite this document: BenchChem. [Diethyl Phenyl Orthoformate: Spectral Analysis & Reactivity Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080329#diethyl-phenyl-orthoformate-nmr-spectral-analysis\]](https://www.benchchem.com/product/b080329#diethyl-phenyl-orthoformate-nmr-spectral-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com